methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with an aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-carboxy-2,3-dihydro-1H-pyrrole-2-carboxylate.
Reduction: Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-carboxy-2,3-dihydro-1H-pyrrole-2-carboxylate
- Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-2-carboxylate
- Methyl 4-aminomethyl-2,3-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the carboxyl, hydroxymethyl, or aminomethyl derivatives .
Properties
CAS No. |
222420-87-3 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h3-4,6,8H,2H2,1H3 |
InChI Key |
IFWKHCDMKMUKFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=CN1)C=O |
Origin of Product |
United States |
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